molecular formula C10H14O2 B2980122 (1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid CAS No. 2416218-06-7

(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid

Cat. No.: B2980122
CAS No.: 2416218-06-7
M. Wt: 166.22
InChI Key: GLCCWTSYZQKOFU-XLPZGREQSA-N
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Description

(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid is a structurally complex bicyclic compound featuring a spiro junction between a norbornane (bicyclo[2.2.1]heptane) system and a cyclopropane ring. Its stereochemical configuration (1R,2R,4S) confers distinct conformational rigidity and electronic properties, which influence reactivity and biological interactions .

Properties

IUPAC Name

(1R,2R,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9(12)7-5-6-1-2-8(7)10(6)3-4-10/h6-8H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCCWTSYZQKOFU-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C23CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1C23CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14O2
  • Molecular Weight : 158.21 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 170.0 ± 7.0 °C at 760 mmHg
  • Flash Point : 36.1 ± 11.7 °C

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

1. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in vitro. For example, a study on methanolic extracts from fungi showed that spiro compounds could significantly lower NO production in macrophages, suggesting potential anti-inflammatory properties .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In a comparative study of spiro compounds, this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

3. Antioxidant Properties

Research indicates that the compound possesses antioxidant capabilities, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models . This activity is crucial for potential therapeutic applications in diseases associated with oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : It can alter signaling pathways related to inflammation and cellular stress responses.
  • Direct Interaction with Cellular Components : The unique structure allows it to interact with various biomolecules, potentially altering their function.

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory Effects Demonstrated significant reduction in NO production in macrophages treated with spiro compounds .
Antimicrobial Activity Assessment Showed effective inhibition of bacterial growth against S. aureus and E. coli .
Oxidative Stress Reduction Study Highlighted the antioxidant capacity of the compound through free radical scavenging assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related bicyclic and spirocyclic systems, focusing on molecular features, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Applications References
(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid (Target) C10H14O2 * ~166.22 Carboxylic acid Spiro junction (norbornane + cyclopropane), stereospecific (1R,2R,4S) Pharmaceutical intermediates, chiral building blocks
(1R,2R,3S)-3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid C12H14O4 222.24 Carboxylic acid, methoxycarbonyl, alkene Unsaturated bicycloheptene ring, spiro cyclopropane High-purity reagents for drug development
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] (Parent hydrocarbon) C9H14 122.21 None Spiro junction, no functional groups Reference structure for computational studies
rac-(1R,4R,6S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-6-carboxylic acid C10H12O2 164.20 Carboxylic acid, alkene Positional isomer (carboxylic acid at C6), racemic mixture Synthetic intermediates in organic chemistry
Bicyclo[2.2.1]heptane-2-carboxylic acid C8H12O2 140.18 Carboxylic acid Simple norbornane derivative, no spiro junction Building block for peptidomimetics
Atilotrelvirum (Pharmaceutical derivative) C23H26F3N5O4 517.49 Carboxamide, trifluoroacetamido, cyano 5-azaspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] core Antiviral drug candidate

*Calculated based on parent hydrocarbon (C9H14) + COOH group.

Key Observations:

Functional Group Influence: The target compound’s carboxylic acid group distinguishes it from non-functionalized analogs (e.g., the parent hydrocarbon in ). This group enhances solubility in polar solvents and enables salt formation, critical for bioavailability in pharmaceuticals. Esters (e.g., methoxycarbonyl in ) or amides (e.g., Atilotrelvirum in ) modify reactivity and metabolic stability, often serving as prodrugs or active pharmaceutical ingredients.

Stereochemical and Structural Effects: The spiro cyclopropane introduces significant ring strain and conformational rigidity, which can enhance binding specificity in biological targets compared to non-spiro systems (e.g., simple norbornane derivatives in ). Positional isomers (e.g., carboxylic acid at C6 vs. C2 in ) exhibit divergent physicochemical properties. For example, C6-substituted analogs may display altered steric hindrance in synthetic pathways.

Pharmaceutical Relevance :

  • Atilotrelvirum exemplifies the utility of spiro bicycloheptane scaffolds in drug design, where the rigid core improves metabolic stability and target engagement .
  • High-purity derivatives like the methoxycarbonyl compound () are critical for quality control in drug manufacturing.

Research Findings and Challenges

Synthetic Complexity :

  • The spiro junction and stereospecificity of the target compound necessitate advanced synthetic strategies, such as asymmetric catalysis or chiral resolution, increasing production costs compared to simpler bicyclic acids .
  • Patents (e.g., ) highlight protective group strategies (e.g., tert-butoxycarbonyl) for functionalizing the spiro core.

Computational Validation: Structural misassignments in similar bicyclic compounds (e.g., brominated norbornanes in ) underscore the importance of computational NMR and machine learning-augmented DFT methods for accurate stereochemical determination.

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